(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol
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Overview
Description
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of amides, secondary amines, or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-3-phenylpropan-1-ol: A similar compound without the dimethyl substitution on the phenyl ring.
2-Amino-3-(2,3-dichlorophenyl)propan-1-ol: A compound with chlorine substitutions instead of methyl groups.
Uniqueness
(S)-2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of dimethyl groups on the phenyl ring
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
RBPRTZKLKIJDNO-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](CO)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(CO)N)C |
Origin of Product |
United States |
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